6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
Synthesis Analysis
This compound has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization. Studies have also explored its synthesis using palladium-catalyzed reactions.Molecular Structure Analysis
The molecular formula of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is C10H9BrO2 . The InChI key is RMVRCSOJMLGDAG-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be produced by the hydrogenation of indene . More specific reaction mechanisms and conditions may be found in specialized literature .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 241.08 . It has a Log Po/w (iLOGP) of 1.92, indicating its lipophilicity .Scientific Research Applications
New Indole Trimers as Precursors for Molecular Electronic Materials
Research demonstrates the use of bromoindole derivatives in the facile synthesis of C3-symmetric, substituted-triazatruxene molecules. These molecules, obtained through a one-pot trimerisation process, serve as building blocks for the synthesis of large polyaromatic molecules with easily-modified side groups. Their applications are evident in the field of materials science, particularly in the development of functional molecules for electronic materials. This advancement suggests that bromoindole derivatives, by extension including "6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid", can be pivotal in generating new materials with electronic applications (Valentine et al., 2012).
Synthesis and Properties of Brominated Indene Derivatives
Another study focused on the synthesis and characterization of brominated 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones, showcasing the role of bromoindene derivatives in producing photochromic materials. The introduction of bromine atoms into the indene derivative structure significantly alters its physical properties, such as UV-Vis absorption spectra, photochromic, and photomagnetic properties in the solid state. This research underlines the chemical versatility and utility of bromoindene derivatives in creating materials with unique optical properties (Chen et al., 2010).
Bromination Techniques and Derivative Synthesis
Additional studies elaborate on the synthetic methods involving bromoindene derivatives, focusing on bromination techniques and the subsequent synthesis of complex organic structures. These methodologies emphasize the strategic use of bromoindene compounds in organic synthesis, enabling the creation of a variety of functional molecules. The research showcases the critical role of "this compound" and its derivatives in expanding the toolkit available for synthetic organic chemistry and the development of new chemical entities with potential applications across various domains (Rasmussen et al., 1993).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVRCSOJMLGDAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30488110 | |
Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52651-16-8 | |
Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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